molecular formula C11H9Cl2N3 B1315148 N-benzyl-4,6-dichloropyrimidin-2-amine CAS No. 76175-65-0

N-benzyl-4,6-dichloropyrimidin-2-amine

Cat. No. B1315148
Key on ui cas rn: 76175-65-0
M. Wt: 254.11 g/mol
InChI Key: XCVRIZSLZFDMRI-UHFFFAOYSA-N
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Patent
US08513233B2

Procedure details

Benzylamine (0.53 g, 0.54 ml, 5 mmol) and triethylamine (0.50 g, 0.69 ml, 5 mmol) in tetrahydrofuran (20 ml) were added to 2,4,6-trichloropyrimidine (0.917 g, 5 mmol) in tetrahydrofuran (20 ml) at 0° C. The mixture was stirred for several hours. The precipitate then filtered through celite, then the most of the methanol was removed in vacuo. The residue was purified in silica to provide a colorless oil.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[C:17]1[N:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[N:18]=1>O1CCCC1>[CH2:1]([NH:8][C:17]1[N:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[N:18]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.917 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate then filtered through celite
CUSTOM
Type
CUSTOM
Details
the most of the methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified in silica
CUSTOM
Type
CUSTOM
Details
to provide a colorless oil

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=NC(=CC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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